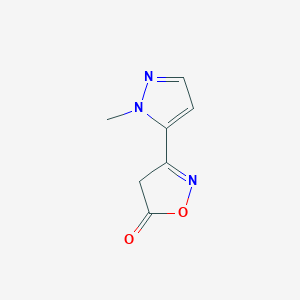
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, and minimal pollution. The steps include the initial reaction of 4-nitrophenol with sodium hydroxide, followed by the reaction with monochlorodifluoromethane, and finally the reduction of the nitro group to an amino group. This method is suitable for large-scale production due to its efficiency and economic advantages .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine and ferric oxide are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and monochlorodifluoromethane.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol has several applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit the phosphorylation of Smad2/3 proteins, which are involved in the epithelial-mesenchymal transformation process. This inhibition can reduce the expression of proteins such as α-SMA, vimentin, and collagen I, thereby affecting cellular processes like fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but has different reactivity due to the isocyanate functional group.
Trifluoromethyl ethers: These compounds have similar fluorinated groups but differ in their overall structure and properties.
Uniqueness
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7F3O3 |
|---|---|
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-3-fluoro-2-methoxyphenol |
InChI |
InChI=1S/C8H7F3O3/c1-13-7-4(12)2-3-5(6(7)9)14-8(10)11/h2-3,8,12H,1H3 |
InChI-Schlüssel |
OASNJFWRXJLBEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)OC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



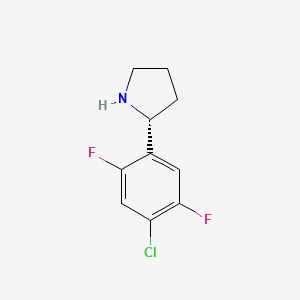
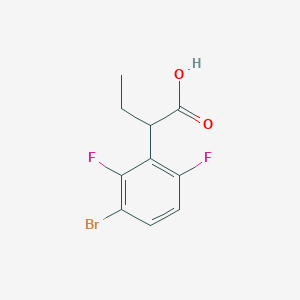

![tert-Butyl 6-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13332121.png)


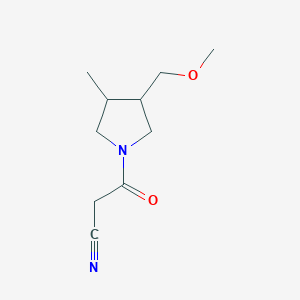

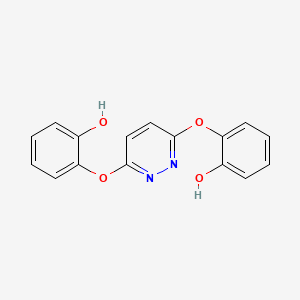
![3-Iodo-2-nitrodibenzo[b,d]furan](/img/structure/B13332154.png)
![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)

